Huzhangoside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

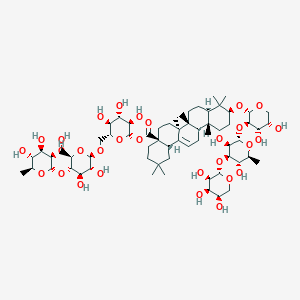

Huzhangoside B is a natural compound classified as a glycoside of oleanolic acid . It is present in several plant species, including Anemone rivularis, A. hupensis, and Clematis stans . The compound exhibits interesting pharmacological properties and has drawn attention due to its potential health benefits.

Molecular Structure Analysis

Huzhangoside B has the following molecular formula: C₆₄H₁₀₄O₂₉ . Its molecular weight is approximately 1336.67 g/mol . The compound consists of an oleanolic acid core linked to various sugar residues (α-L-arabinose, α-L-rhamnose, β-D-ribose, β-D-glucose, β-D-glucopyranosyl, and α-L-rhamnopyranosyl) through glycosidic bonds .

Physical And Chemical Properties Analysis

- Melting Point : Huzhangoside B melts at approximately 224–225°C .

- Optical Rotation : The specific rotation is [α]14D -3.0° (measured in methanol, concentration 2.4 g/100 mL) .

- NMR Spectroscopy : The compound’s proton and carbon NMR spectra provide valuable information about its structural features .

科学的研究の応用

Therapeutic Applications in Osteoarthritis

- Huzhangoside D in Knee Osteoarthritis Treatment : A study on rats with knee osteoarthritis induced by anterior cruciate ligament transection revealed that Huzhangoside D, a saponin isolated from genus Clematis L., exhibited anti-inflammatory, apoptotic, and autophagy regulation effects. It promoted joint function recovery, ameliorated structural damage, and influenced cytokine levels and autophagy-related proteins, suggesting its potential as a therapeutic agent in knee osteoarthritis treatment (Zhang et al., 2021).

Phytochemical Analysis

- Chemical Constituents from Anemone hupehensis Lem. : Research on the rhizome of Anemone hupehensis Lem. identified several compounds including Huzhangoside B. This study contributed to understanding the chemical composition of this plant, with implications for its use in traditional medicine and potential pharmaceutical applications (Wang Xia-yi, 2015).

Tumor Growth Inhibition

- Huzhangoside A and Tumor Growth : A study reported that Huzhangoside A, another compound related to Huzhangoside B, acts as a novel inhibitor of pyruvate dehydrogenase kinase (PDHK), a key enzyme in aerobic glycolysis of malignant tumors. This compound showed potential in suppressing tumor growth in both in vitro and in vivo models, offering insights into the therapeutic potential of related compounds such as Huzhangoside B (Kwak et al., 2019).

Taxonomic Classification

- Chemometric and Numerical Taxonomic Approaches in Traditional Chinese Medicines : Studies have utilized the chemical profiles, including compounds like Huzhangoside D, for taxonomic classification within the genus Clematis, which is integral to traditional Chinese medicines. This research underscores the importance of such compounds in understanding plant taxonomy and developing botanical drugs (Ishtiaq et al., 2010).

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3/t25-,26-,28-,29+,30-,31+,32+,33-,34+,35-,36-,37-,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,61-,62+,63+,64-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROQHEZXWUJYNW-SBYZPOCPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Huzhangoside B | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2776731.png)

![N1-benzyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2776734.png)

![(4-Phenyloxan-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776742.png)

![3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2776745.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine](/img/structure/B2776748.png)

![6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776752.png)